GDC-0425, also known as GDC-0425, is a potent and selective small molecule inhibitor of checkpoint kinase 1 (Chk1). [, , ] It is an orally bioavailable compound. [, ] GDC-0425 is primarily investigated for its potential as an antitumor agent and chemosensitizer in cancer research. [, , , ]
A multi-kilogram GMP synthesis process was developed for GDC-0425. [] Key aspects of this process include:
This five-step process achieved a 31% overall yield, producing high-quality GDC-0425 with minimal impurities and residual metals. []
A significant chemical reaction involving GDC-0425 is its oxidative decyanation catalyzed by cytochrome P450 enzymes. [] This reaction involves the removal of the nitrile group (-CN) and its replacement with oxygen, forming a decyanated product. This metabolic pathway is considered minor, contributing to less than 1% of GDC-0425 conversion. []
GDC-0425 exerts its antitumor activity by selectively inhibiting checkpoint kinase 1 (Chk1). [, , ] Chk1 typically halts the cell cycle in response to DNA damage, allowing time for repair. [] By inhibiting Chk1, GDC-0425 disrupts this DNA repair process:
Clinical trials have primarily focused on patients with refractory solid tumors. [, ] While initial clinical trials show modest therapeutic activity, there is interest in exploring its effectiveness in specific patient subpopulations and its potential for single-agent activity. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6